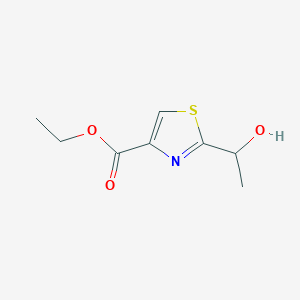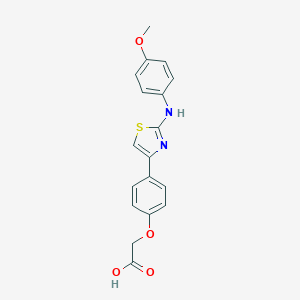
Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)-, also known as AG-014699, is a synthetic small molecule inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair, and the inhibition of PARP leads to the accumulation of DNA damage and ultimately, cell death. AG-014699 has shown promise in preclinical studies as a potential cancer therapy.
Mécanisme D'action
Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)- works by inhibiting the activity of PARP enzymes, which are involved in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which is particularly toxic to cancer cells that have defects in DNA repair pathways. Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)- has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)- has been shown to have a number of biochemical and physiological effects, including inhibition of PARP activity, accumulation of DNA damage, and induction of apoptosis. In preclinical models, Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)- has also been shown to inhibit tumor growth and metastasis, and to enhance the efficacy of chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)- is its specificity for PARP enzymes, which makes it a useful tool for studying the role of PARP in DNA repair and cancer biology. However, one limitation is that Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)- is not selective for a specific PARP isoform, which could complicate interpretation of results. Additionally, Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)- has poor solubility in water, which can make it challenging to work with in some experimental settings.
Orientations Futures
There are a number of potential future directions for research on Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)-. One area of interest is the development of more selective PARP inhibitors, which could improve the specificity and efficacy of PARP inhibition in cancer therapy. Additionally, there is interest in exploring the use of PARP inhibitors in combination with immunotherapy, as well as in identifying biomarkers that could predict response to PARP inhibition. Finally, there is ongoing research into the mechanisms of resistance to PARP inhibitors, which could inform the development of strategies to overcome resistance and improve patient outcomes.
Méthodes De Synthèse
Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)- is synthesized using a multi-step process, starting with the reaction of 4-aminophenol with 4-methoxybenzoyl chloride to form 4-methoxyphenyl 4-aminophenyl ether. This intermediate is then reacted with thiosemicarbazide to form the thiazole ring. The final step involves the reaction of the thiazole intermediate with 4-(2-chloroethoxy)phenol to form Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)-.
Applications De Recherche Scientifique
Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)- has been extensively studied in preclinical models of cancer. It has been shown to be effective in both monotherapy and combination therapy settings, and has demonstrated activity against a range of tumor types, including breast, ovarian, and pancreatic cancer. Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)- has also been shown to enhance the efficacy of chemotherapy and radiation therapy.
Propriétés
Numéro CAS |
168127-36-4 |
|---|---|
Nom du produit |
Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)- |
Formule moléculaire |
C18H16N2O4S |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
2-[4-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H16N2O4S/c1-23-14-8-4-13(5-9-14)19-18-20-16(11-25-18)12-2-6-15(7-3-12)24-10-17(21)22/h2-9,11H,10H2,1H3,(H,19,20)(H,21,22) |
Clé InChI |
MZMWLGNMFMWALC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OCC(=O)O |
SMILES canonique |
COC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OCC(=O)O |
Autres numéros CAS |
168127-36-4 |
Synonymes |
2-[4-[2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl]phenoxy]acetic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



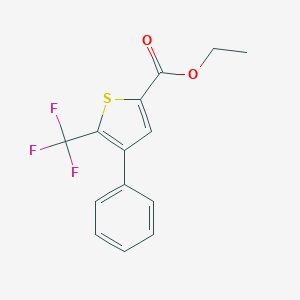

![4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride](/img/structure/B69728.png)
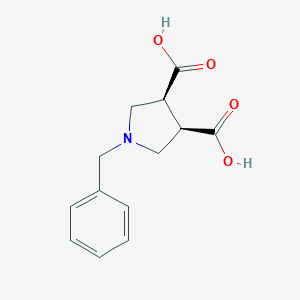
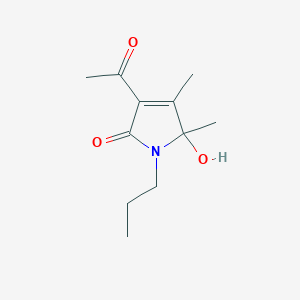

![2-Hydroxy-2-[(2-nitrobenzoyl)amino]acetic acid](/img/structure/B69741.png)
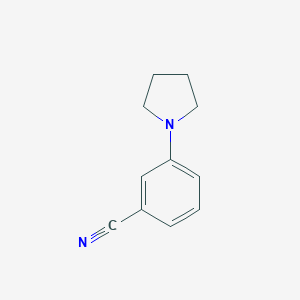
![Tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate](/img/structure/B69745.png)

![(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B69750.png)


